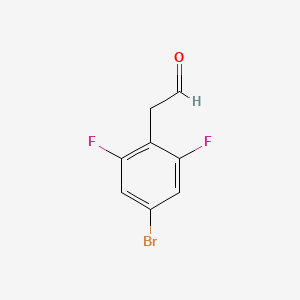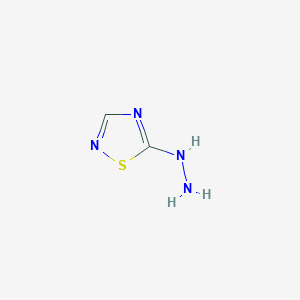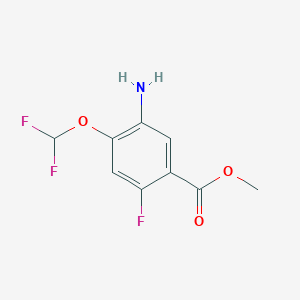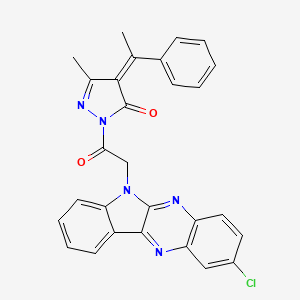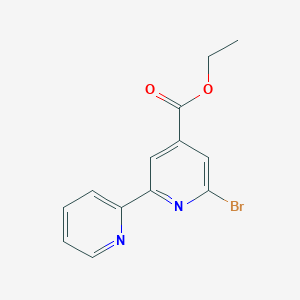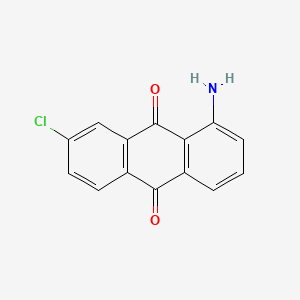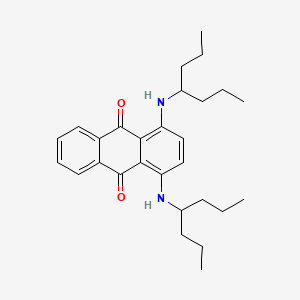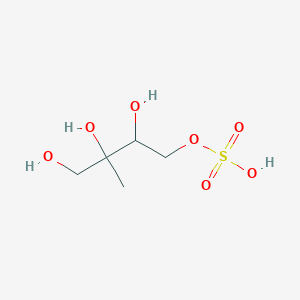
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is an organic compound characterized by the presence of three hydroxyl groups, a methyl group, and a sulfate group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methylbutanol followed by sulfation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The sulfate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbutanal, while reduction could produce 3-methylbutanol.
科学的研究の応用
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and specialty chemicals.
作用機序
The mechanism by which 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding, influencing enzyme activity and cellular processes. The sulfate group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical reactions.
類似化合物との比較
Similar Compounds
2,3,4-Trihydroxybutanal: Similar in structure but lacks the methyl group and sulfate group.
2,3,4-Trihydroxybenzoic acid: Contains a benzene ring instead of a butyl chain.
2,4,6-Trihydroxy-3-geranyl acetophenone: Contains a geranyl group and acetophenone moiety.
Uniqueness
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is unique due to the combination of its hydroxyl, methyl, and sulfate groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and functionality in various scientific and industrial contexts.
特性
分子式 |
C5H12O7S |
|---|---|
分子量 |
216.21 g/mol |
IUPAC名 |
(2,3,4-trihydroxy-3-methylbutyl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
InChIキー |
QFZSOLSBEOPMKF-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C(COS(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
